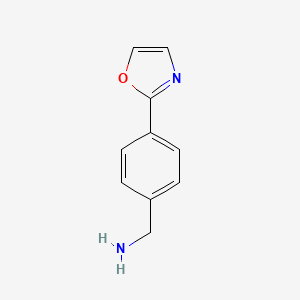

(4-(Oxazol-2-yl)phenyl)methanamine

Übersicht

Beschreibung

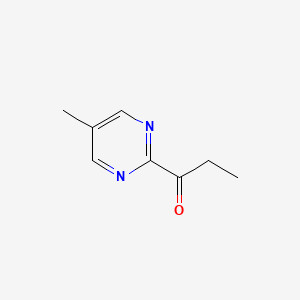

“(4-(Oxazol-2-yl)phenyl)methanamine” is a compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring . The oxazole ring contains atoms of nitrogen and oxygen, and it plays a very essential role in the area of medicinal chemistry . Oxazole derivatives have been investigated for the development of novel compounds which show favorable biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives involves various protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Molecular Structure Analysis

The molecular structure of “(4-(Oxazol-2-yl)phenyl)methanamine” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 .Chemical Reactions Analysis

The chemical reactions of oxazole derivatives are diverse due to the presence of nitrogen and oxygen atoms in the five-membered ring . These rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .Wissenschaftliche Forschungsanwendungen

Catalysis in Transfer Hydrogenation Reactions

(4-Phenylquinazolin-2-yl)methanamine, a related compound, was utilized to develop N-heterocyclic ruthenium(II) complexes. These complexes demonstrated high efficiency in transfer hydrogenation of acetophenone derivatives, achieving conversions up to 99% and high turnover frequency (TOF) values (Karabuğa et al., 2015).

Synthesis of Novel Compounds

N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized, demonstrating the utility of (4-(Oxazol-2-yl)phenyl)methanamine derivatives in creating new chemical structures (Younas et al., 2014).

Development of Antimicrobial Agents

1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine derivatives, related to (4-(Oxazol-2-yl)phenyl)methanamine, were synthesized and showed variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).

Asymmetric Synthesis

2-(1-Aminoalkyl)piperidines were synthesized using a structurally similar compound, (-)-2-cyano-6-phenyloxazolopiperidine, highlighting the potential of oxazolyl compounds in asymmetric synthesis (Froelich et al., 1996).

Corrosion Inhibition

Oxazole derivatives, closely related to (4-(Oxazol-2-yl)phenyl)methanamine, were studied for their corrosion inhibition properties on mild steel in a hydrochloric acid medium, revealing significant reduction in corrosion rate (Rahmani et al., 2018).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methanamine], a compound related to (4-(Oxazol-2-yl)phenyl)methanamine, were synthesized and showed potential in cellular imaging and red light photocytotoxicity (Basu et al., 2014).

Zukünftige Richtungen

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in the manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

[4-(1,3-oxazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPQVUBGKVXPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Oxazol-2-yl)phenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)

![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)

![1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine](/img/structure/B1406059.png)